molecular formula C11H16O B3342525 1-Butoxy-3-methylbenzene CAS No. 23079-65-4

1-Butoxy-3-methylbenzene

Cat. No. B3342525
CAS RN: 23079-65-4
M. Wt: 164.24 g/mol
InChI Key: UCEBQYXBQBLMSB-UHFFFAOYSA-N
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Description

1-Butoxy-3-methylbenzene, also known as Benzene, 1-butyl-3-methyl-, is an organic compound . It has a molecular formula of C11H16O and a molecular weight of 164.2447 . It is a derivative of benzene, which is an aromatic compound .


Synthesis Analysis

The synthesis of 1-Butoxy-3-methylbenzene could potentially involve electrophilic aromatic substitution . This is a common reaction mechanism for benzene and its derivatives . The general mechanism involves the attack of the pi electrons in the benzene ring on the electrophile, forming an arenium ion . This is followed by the removal of a proton from the intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Butoxy-3-methylbenzene consists of a benzene ring with a butoxy group and a methyl group attached . The benzene ring is a cyclic structure with alternating double bonds, which contributes to its stability .


Chemical Reactions Analysis

Reactions at the benzylic position are important for synthesis problems . For instance, free radical bromination of alkyl benzenes could be a potential reaction . Additionally, benzene can undergo electrophilic aromatic substitution because aromaticity is maintained .

Mechanism of Action

The mechanism of action for reactions involving 1-Butoxy-3-methylbenzene likely involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

properties

IUPAC Name

1-butoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-8-12-11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEBQYXBQBLMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432503
Record name Benzene, 1-butoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butoxy-3-methylbenzene

CAS RN

23079-65-4
Record name Benzene, 1-butoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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